![molecular formula C16H16N8O B2503937 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone CAS No. 1798487-82-7](/img/structure/B2503937.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a hybrid structure containing 1,2,4-triazole, pyrimidine, piperazine, and pyridine moieties . Compounds with similar structures have been synthesized and evaluated for their anticancer activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have been successfully synthesized . Their structures were established by NMR and MS analysis .
科学的研究の応用
Pharmacokinetics and Metabolism
Research on similar compounds, such as dipeptidyl peptidase IV inhibitors, has provided insights into their pharmacokinetics and metabolism in mammals, including humans. These studies often explore absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding the potential therapeutic applications of new drugs (Sharma et al., 2012).
Antagonistic Activities
Compounds with structures incorporating elements like triazoles and piperazines have been evaluated for their antagonistic activities against various receptors, such as 5-HT2 receptors. Such activities are critical for developing new treatments for disorders like depression, anxiety, and schizophrenia (Watanabe et al., 1992).
Antibacterial Properties
Research into piperazinyl oxazolidinone derivatives, which are structurally related to the compound , has revealed potent antibacterial properties, especially against gram-positive pathogens. These findings are significant for developing new antibiotics in an era of increasing antibiotic resistance (Tucker et al., 1998).
Antineoplastic Potential
The structural motifs in the compound are similar to those in flumatinib, a novel tyrosine kinase inhibitor explored for treating chronic myelogenous leukemia (CML). The study of such compounds helps in understanding their metabolism in humans and can lead to the development of new cancer therapies (Gong et al., 2010).
Anticonvulsant Properties
Compounds with similar structural frameworks have been investigated for their anticonvulsant properties, contributing to the development of new treatments for epilepsy and other seizure disorders. The structural and electronic properties of such compounds are often correlated with their pharmacological activities (Georges et al., 1989).
Antimicrobial and Antiproliferative Effects
Further research into derivatives of pyrido[1,2-a]pyrimidin-4-one has shown promising antimicrobial and antiproliferative effects against various human cancer cell lines, indicating potential applications in developing antimicrobial agents and cancer therapeutics (Mallesha et al., 2012).
作用機序
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures have been found to exhibit potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 .
Mode of Action
The compound interacts with its targets, potentially leading to the inhibition of cell proliferation. This is suggested by the observation that similar compounds have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Biochemical Pathways
It is likely that the compound interferes with the pathways involved in cell proliferation and survival, given its potential anticancer activity .
Result of Action
The result of the compound’s action is a potential decrease in cell proliferation, particularly in cancer cells. This is suggested by the observation that similar compounds have been found to induce apoptosis in MCF-7 cancer cells .
特性
IUPAC Name |
pyridin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-2-1-3-17-9-13)23-6-4-22(5-7-23)14-8-15(20-11-19-14)24-12-18-10-21-24/h1-3,8-12H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFWDGQWXZCLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。